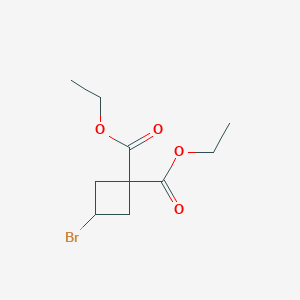
2-Propenoic acid, 3-thiocyanato-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-thiocyanato- is an organic compound with the molecular formula C4H3NO2S It is characterized by the presence of a thiocyanato group attached to the propenoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 3-thiocyanato- can be achieved through photochemical and electrochemical thiocyanation methodsPhotocatalytic approaches using visible light and air as a green oxidant have been developed, making the process more environmentally friendly .
Industrial Production Methods: Industrial production of 2-propenoic acid, 3-thiocyanato- typically involves the use of chemical oxidants to generate the SCN radical, which then adds to the substrate. The key stage in this process is the one-electron oxidation of the SCN anion .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propenoic acid, 3-thiocyanato- undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form different products.
Substitution: The thiocyanato group can be substituted with other functional groups under specific conditions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include chemical oxidants, nucleophiles, and electrophilic reagents. Conditions often involve the use of visible light or electricity to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of substituted propenoic acids .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-thiocyanato- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organosulfur compounds.
Biology: The compound’s bactericidal, fungicidal, and insecticidal properties make it useful in the design of agrochemicals.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-propenoic acid, 3-thiocyanato- involves the generation of the SCN radical via one-electron oxidation of the SCN anion. This radical then adds to the substrate, leading to the formation of the desired product. The molecular targets and pathways involved in this process are primarily related to the thiocyanato group’s reactivity and its ability to form stable intermediates .
Vergleich Mit ähnlichen Verbindungen
Acrylic Acid (2-Propenoic Acid): Similar in structure but lacks the thiocyanato group.
3-Bromo-2-Propenoic Acid: Contains a bromine atom instead of a thiocyanato group.
3-Hydroxy-2-Propenoic Acid: Contains a hydroxyl group instead of a thiocyanato group.
Uniqueness: 2-Propenoic acid, 3-thiocyanato- is unique due to the presence of the thiocyanato group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
131424-34-5 |
|---|---|
Molekularformel |
C4H3NO2S |
Molekulargewicht |
129.14 g/mol |
IUPAC-Name |
3-thiocyanatoprop-2-enoic acid |
InChI |
InChI=1S/C4H3NO2S/c5-3-8-2-1-4(6)7/h1-2H,(H,6,7) |
InChI-Schlüssel |
OQYPGQSDSUQZBM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CSC#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


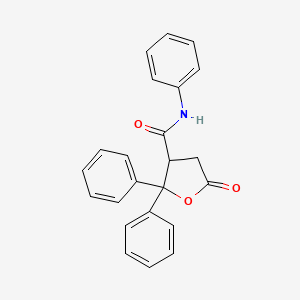

![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
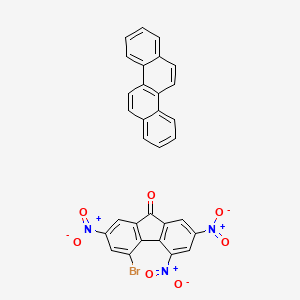
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
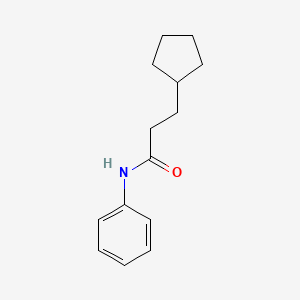
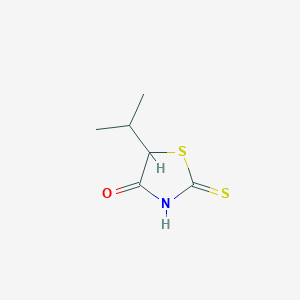
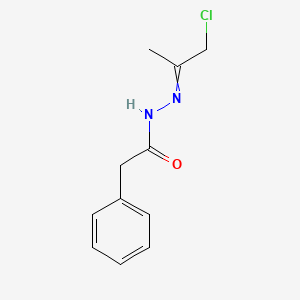
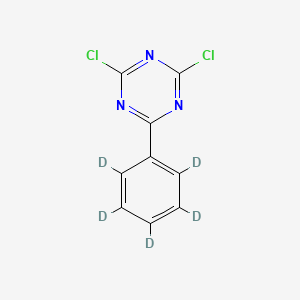

![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
